molecular formula C12H9NO5 B8672441 Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]- CAS No. 57601-45-3

Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]-

Cat. No. B8672441
CAS RN: 57601-45-3
M. Wt: 247.20 g/mol
InChI Key: VIFKGIQZTYTBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]- is a useful research compound. Its molecular formula is C12H9NO5 and its molecular weight is 247.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57601-45-3

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

2-[(2-oxochromene-3-carbonyl)amino]acetic acid

InChI

InChI=1S/C12H9NO5/c14-10(15)6-13-11(16)8-5-7-3-1-2-4-9(7)18-12(8)17/h1-5H,6H2,(H,13,16)(H,14,15)

InChI Key

VIFKGIQZTYTBHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of coumarin-3-carbonylamino-acetic acid methyl ester (312 mg, 1.19 mmol), in THF (12 ml) under Ar atmosphere, at 0° C. (ice bath), a solution of LiOH in H2O (0.2 M) was added dropwise. The reaction mixture was stirred vigorously at room temperature until total conversion was observed by TLC (2 hours). The solution was partially concentrated and Et2O was added (10 ml). The organic layer was washed with NaHCO3 (10 ml, sat) and the combined aquous layers were acidified with 10% KHSO4 (pH=3-4) and extracted with ether (3×20 ml). The organic layer was concentrated at reduced pressure to afford 8G9C1 (280 mg, 95%) as a white solid.
Quantity
312 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.